molecular formula C16H21FN2O3 B2802797 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid CAS No. 757200-79-6

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid

Cat. No.: B2802797
CAS No.: 757200-79-6
M. Wt: 308.353
InChI Key: VYKCNKPREQROIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C16H21FN2O3 and its molecular weight is 308.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine moiety, which is often associated with pharmacological properties, particularly in the central nervous system (CNS) and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13FNO3
  • Molecular Weight : 239.24 g/mol
  • CAS Number : 898416-76-7
  • SMILES Notation : CC(C(=O)O)C(=O)N1CCN(CC1)c1ccc(cc1)F

The compound features a fluorophenyl group attached to a piperazine ring, which enhances its lipophilicity and potential CNS activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. For instance, studies have shown that these types of compounds can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which are crucial in neuronal excitability and neurotransmitter release . This mechanism suggests potential applications in treating epilepsy and other seizure disorders.

Inhibition of Enzyme Activity

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Similar compounds have been reported to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), leading to increased GABA levels in the brain, which could be beneficial for treating anxiety and mood disorders .

Biological Activity Summary Table

Activity TypeMechanism of ActionReferences
AnticonvulsantInhibition of Cav1.2 calcium channels
GABAergic ModulationInhibition of GABA-AT
Potential AntitumorInduction of apoptosis in cancer cell lines

Study on Anticonvulsant Effects

A study evaluating the anticonvulsant effects of related compounds demonstrated that they significantly reduced seizure activity in animal models. The median effective dose (ED50) was found to be approximately 45.6 mg/kg, indicating a promising therapeutic window .

Cancer Therapeutics Potential

Another research highlighted the compound's potential as an antitumor agent. It was shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and increased oxidative stress . The findings suggest that this compound could be further explored for its role in cancer treatment.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-12(11-16(21)22)10-15(20)19-8-6-18(7-9-19)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKCNKPREQROIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.